
1-(1-methyl-3-phenylpropyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPPP is a piperazine derivative that has been studied for its potential therapeutic effects in various fields, including neuroscience and oncology. The compound has been shown to have a unique mechanism of action that may make it useful in treating certain diseases. However, further research is needed to fully understand its properties and potential applications.
Wirkmechanismus
MPPP has a unique mechanism of action that involves binding to dopamine receptors and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which may be beneficial in treating Parkinson's disease and other neurological disorders. Additionally, MPPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MPPP has been shown to have a variety of biochemical and physiological effects. In the brain, the compound increases dopamine levels, which may improve motor function and reduce symptoms of Parkinson's disease. Additionally, MPPP has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which may slow the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
MPPP has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, the compound is also highly reactive and may be difficult to work with in certain experimental conditions. Additionally, further research is needed to fully understand the properties and potential applications of MPPP.
Zukünftige Richtungen
There are several potential future directions for research on MPPP. In the field of neuroscience, the compound may be useful in the development of new treatments for Parkinson's disease and other neurological disorders. In oncology, MPPP may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the properties and potential applications of MPPP, including its toxicity and potential side effects.
In conclusion, MPPP is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has a unique mechanism of action that may make it useful in treating certain diseases, including Parkinson's disease and cancer. However, further research is needed to fully understand its properties and potential applications.
Synthesemethoden
MPPP can be synthesized through a multistep process involving the reaction of 1-phenyl-1-propanone with nitrobenzene, followed by reduction and cyclization. The resulting compound is then purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
MPPP has been the subject of numerous scientific studies due to its potential therapeutic applications. In the field of neuroscience, the compound has been shown to have an affinity for dopamine receptors and may be useful in treating Parkinson's disease and other neurological disorders. In oncology, MPPP has been studied for its potential to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)19-9-11-20(12-10-19)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHGPJNRRDBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)
![2-methoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B6013145.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6013164.png)
![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)
![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)

![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)

![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
